4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex chemical compound that comprises a thiazolidine ring, an aromatic methoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a catalyst to form the thiazolidine ring
Industrial Production Methods: In an industrial setting, large-scale production of this compound may involve continuous-flow reactors that enhance reaction efficiency and yield. Optimized reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: Undergoes oxidative reactions, particularly at the sulfur and methoxy groups, forming sulfoxides or sulfones.
Reduction: Reduction at the oxo group can yield the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions at the thiazolidine ring and the aromatic methoxy group.
Common Reagents and Conditions: Oxidative reactions may employ oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reductive reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine or aromatic derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new catalysts and materials.
Biology: Biologically, 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has been studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Medicinal applications include its investigation as an anti-inflammatory agent due to its ability to inhibit specific pathways involved in inflammation. It's also explored for its anticancer properties, particularly in targeting cancer cell growth and inducing apoptosis.
Industry: In the industrial sector, it finds applications in the development of new polymers and as an additive in various chemical processes to enhance efficiency and product quality.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects: The anti-inflammatory and anticancer activities of 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid are believed to arise from its ability to modulate signaling pathways involved in these processes.
Molecular Targets and Pathways Involved:Anti-inflammatory: Inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
Anticancer: Targets specific protein kinases involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds:
4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl butanoic acid: Lacks the aromatic methoxy group, impacting its reactivity and applications.
2-oxothiazolidine-4-carboxylic acid:
Highlighting Its Uniqueness: The presence of the 4-methoxyphenyl group and the specific arrangement of functional groups in 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid confer unique chemical reactivity and biological activity that distinguish it from simpler thiazolidine derivatives.
By embracing these specific attributes and comparison, the full potential and unique capabilities of this compound can be appreciated and harnessed for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXQGARFJFRDC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.